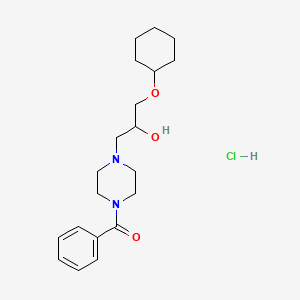![molecular formula C16H25NO7 B5202469 (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate, also known as MPOEEA oxalate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-(2-aminoethoxy)ethanol, which is commonly used as a solvent and surfactant. The synthesis method of MPOEEA oxalate involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2-methoxyethoxy)ethanol in the presence of oxalic acid.
Scientific Research Applications
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been studied for its potential use as a tool for studying the role of the cholinergic system in the brain.
Mechanism of Action
The mechanism of action of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is not fully understood, but it is believed to act by modulating the cholinergic system in the brain. Specifically, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This can lead to increased cholinergic activity, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can protect neurons from oxidative stress and apoptosis, and may have anti-inflammatory effects. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Additionally, it has been shown to have neuroprotective effects in vitro and in vivo, making it a potentially useful tool for studying the cholinergic system and for developing treatments for neurodegenerative diseases. However, one limitation of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are a number of future directions for research on (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate. One area of interest is in further elucidating its mechanism of action, which could lead to the development of more effective treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate, as well as its potential side effects. Finally, there is potential for the development of novel derivatives of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate that may have even greater neuroprotective effects.
Synthesis Methods
The synthesis of (2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate oxalate involves the reaction of 2-(4-methylphenoxy)ethylamine with 2-(2-methoxyethoxy)ethanol in the presence of oxalic acid. The reaction takes place in a solvent such as acetonitrile or methanol and is typically carried out at room temperature. The resulting product is a white crystalline solid that is purified by recrystallization.
properties
IUPAC Name |
2-methoxy-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-13-3-5-14(6-4-13)18-12-11-17-10-8-15-7-9-16-2;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLIJFOYXXNIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5202388.png)
![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)